molecular formula C6H7ClN2O2S B8123190 1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride CAS No. 1995071-82-3

1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride

Cat. No.: B8123190
CAS No.: 1995071-82-3
M. Wt: 206.65 g/mol
InChI Key: PMUWFRGFSFXHQJ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the cyclopropyl group and the pyrazole ring in its structure makes it a unique compound with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride can be synthesized through the sulfonation of 1-cyclopropyl-1H-pyrazole. The process involves the reaction of 1-cyclopropyl-1H-pyrazole with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is typically carried out at low temperatures (around -20 to 0°C) in a solvent such as chloroform (CHCl₃) to prevent the formation of unwanted by-products .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and more efficient cooling systems to maintain the required low temperatures. The use of automated systems for the addition of reagents and the control of reaction conditions can further enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties to the compound. This uniqueness makes it valuable in the synthesis of certain pharmaceuticals and agrochemicals where these properties are desired .

Properties

IUPAC Name

1-cyclopropylpyrazole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c7-12(10,11)6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUWFRGFSFXHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC(=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254710
Record name 1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1995071-82-3
Record name 1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1995071-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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